molecular formula C17H17N3O2 B3869272 2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 351443-67-9

2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No. B3869272
CAS RN: 351443-67-9
M. Wt: 295.34 g/mol
InChI Key: HIZCIVGEGOMDKU-WOJGMQOQSA-N
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Description

2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide, also known as MMBO, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The mechanism of action of 2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other synthetic compounds, this compound may have adverse effects on living organisms if not used properly.

Future Directions

There are many possible future directions for research on 2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide. One area of interest is the development of new this compound-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-3-7-14(8-4-12)11-18-20-17(22)16(21)19-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCIVGEGOMDKU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351443-67-9
Record name 2-(2-(4-METHYLBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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